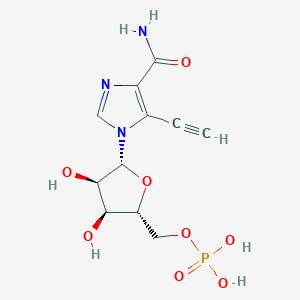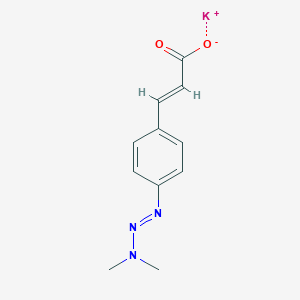
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt), also known as quinpirole, is a dopamine agonist that is commonly used in scientific research. It is a synthetic compound that is structurally similar to dopamine and has been found to have a high affinity for dopamine receptors in the brain.
Mecanismo De Acción
Quinpirole acts as an agonist of dopamine receptors in the brain, particularly the D2 receptor subtype. By binding to these receptors, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can activate downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Quinpirole has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypic behaviors. Quinpirole has also been found to affect other neurotransmitter systems, including the glutamate and GABA systems. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) has been found to have effects on cardiovascular and respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinpirole has several advantages for use in lab experiments. It is a highly selective agonist of dopamine D2 receptors, which allows for specific targeting of these receptors in the brain. Quinpirole is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in lab experiments. It has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. In addition, the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt). One area of interest is the role of dopamine receptors in addiction and substance abuse. Quinpirole has been found to have effects on the reward system, and further research could help to elucidate the mechanisms underlying addiction. Another area of interest is the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in the treatment of neurological and psychiatric disorders. Quinpirole has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research could help to determine its potential as a treatment for these conditions.
Métodos De Síntesis
Quinpirole can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2-aminomethyl-6-methoxyquinoline with 2-(dimethylamino)ethyl chloride to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-methoxyquinoline. This compound is then reacted with formaldehyde to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-quinolinemethanol, which is then reacted with maleic acid to form the salt form of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt).
Aplicaciones Científicas De Investigación
Quinpirole has been extensively used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of dopamine D2 receptors and has been used to investigate the role of these receptors in various physiological and behavioral processes. Quinpirole has also been used to study the effects of dopamine receptor agonists and antagonists on the reward system and addiction.
Propiedades
Número CAS |
131964-35-7 |
|---|---|
Fórmula molecular |
C19H24N2O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-(quinolin-6-ylmethoxymethoxy)ethanamine |
InChI |
InChI=1S/C15H20N2O2.C4H4O4/c1-17(2)8-9-18-12-19-11-13-5-6-15-14(10-13)4-3-7-16-15;5-3(6)1-2-4(7)8/h3-7,10H,8-9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LVQPVZDZHJQMNQ-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-bute nedioate (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)